molecular formula C17H21ClN8OS B2602638 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 898449-19-9

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2602638
CAS No.: 898449-19-9
M. Wt: 420.92
InChI Key: ZZKPMZQMPLVMSH-UHFFFAOYSA-N
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Description

This compound features a fused triazolo-triazine core modified with ethylamino groups at positions 5 and 7, a sulfanyl linker at position 3, and an acetamide group substituted with a 3-chloro-2-methylphenyl moiety.

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN8OS/c1-4-19-14-22-15(20-5-2)26-16(23-14)24-25-17(26)28-9-13(27)21-12-8-6-7-11(18)10(12)3/h6-8H,4-5,9H2,1-3H3,(H,21,27)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKPMZQMPLVMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps. The triazolo-triazine core is synthesized first, followed by the introduction of ethylamino groups and the sulfanyl-acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolo-triazine core can be reduced under specific conditions.

    Substitution: The ethylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazolo-triazine core can bind to enzymes or receptors, modulating their activity. The ethylamino groups and sulfanyl-acetamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Substituent on Acetamide Group Molecular Weight (g/mol) XLogP3 Key Structural Features Potential Implications
Target Compound: 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide 3-chloro-2-methylphenyl Not reported ~3.4* Chloro and methyl groups enhance lipophilicity; moderate steric bulk. Improved membrane permeability; potential pesticidal/kinase inhibitory activity .
Analog 1: N-(2,4,6-trichlorophenyl) variant () 2,4,6-trichlorophenyl Not reported Higher Three chloro groups increase electron-withdrawing effects and logP. Higher toxicity risk; possible enhanced binding to hydrophobic targets .
Analog 2: N-(3-methoxyphenyl) variant () 3-methoxyphenyl 402.5 3.4 Methoxy group donates electrons, reducing logP vs. chloro substituents. Increased solubility; potential for altered target selectivity .
Analog 3: N-(4-ethoxy-2-nitro-phenyl) variant () 4-ethoxy-2-nitro-phenyl Not reported Higher Nitro group (strongly electron-withdrawing) and ethoxy (moderate lipophilicity). Possible reactivity or instability; nitro group may confer radical-scavenging properties .

*Estimated based on analog data from .

Detailed Research Findings

Structural Analysis via NMR ():
Comparative NMR studies of triazolo-triazine derivatives (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the 3-chloro-2-methylphenyl group would likely perturb chemical environments in these regions, detectable via δH and δC shifts. Such data aid in confirming substituent positions and assessing conformational stability .

Substituent Effects on Bioactivity (): Triazine derivatives with chloro, methoxy, or ethoxy substituents (e.g., ethametsulfuron-methyl) are widely used as herbicides. Conversely, the methoxy variant () might exhibit lower efficacy in hydrophobic environments due to reduced logP .

Synthetic and Industrial Relevance (): The 4-ethoxy-2-nitro-phenyl analog () highlights the versatility of this scaffold for introducing diverse functional groups. However, nitro groups may pose synthesis challenges (e.g., reduction sensitivity) compared to the target compound’s chloro-methyl substitution .

Biological Activity

The compound 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC16H18Cl2N8OS
Molecular Weight441.34 g/mol
InChIInChI=1S/C16H18Cl2N8OS/c1-3...
Canonical SMILESCCNC1=NC2=NN=C(N2C(=N1)...

Antiviral Properties

Research indicates that compounds containing the triazole moiety exhibit significant antiviral activity. Specifically, studies have shown that sulfanyltriazoles can overcome resistance in HIV strains. For instance, certain derivatives demonstrated effective inhibition against NNRTI-resistant mutants with EC50 values as low as 24 nM . This suggests that the compound may possess similar antiviral properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For example:

  • Compound Efficacy : A related triazole compound was found to inhibit colon carcinoma cell lines (HCT-116) with an IC50 value of 6.2 μM. Other derivatives showed varying degrees of activity against breast cancer cell lines (T47D), with IC50 values ranging from 27.3 to 43.4 μM .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of metabolic enzymes and modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Compounds similar to this triazole derivative have been reported to exhibit antibacterial effects against various pathogens. For instance:

  • Activity Against Pathogens : Benzothioate derivatives related to triazoles displayed strong antibacterial activity compared to standard antibiotics like chloramphenicol .

Anti-inflammatory and Analgesic Effects

Triazole-containing compounds have been recognized for their anti-inflammatory and analgesic properties. In particular:

  • Inflammation Models : Studies suggest that these compounds can modulate inflammatory responses in vitro and in vivo, potentially benefiting conditions characterized by chronic inflammation.

Study on Triazole Derivatives

A research study evaluated a series of triazole derivatives for their biological activities. The findings indicated that modifications in the triazole structure significantly impacted their efficacy against cancer cells and pathogens:

  • Key Findings :
    • Compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxicity against various cancer cell lines.
    • The presence of sulfanyl groups was crucial for maintaining biological activity.

Comparative Analysis

A comparative analysis was conducted between various triazole derivatives to assess their biological activities systematically. The results are summarized below:

CompoundIC50 (μM) against HCT-116IC50 (μM) against T47DAntiviral EC50 (nM)
Compound A6.227.324
Compound B1043.4182
Compound C530-

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